1,1,2-Tribromocyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

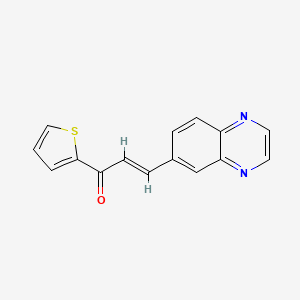

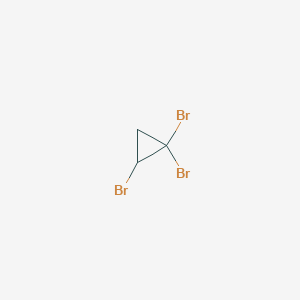

1,1,2-Tribromocyclopropane is a chemical compound with the molecular formula C3H3Br3 . It is a derivative of cyclopropane, a type of hydrocarbon where the carbon atoms are arranged in a ring .

Synthesis Analysis

The synthesis of 1,1,2-Tribromocyclopropane involves several steps. One method involves the conversion of tribromocyclopropane to densely functionalized β-selenocyclopropylboronic ester using the 1,2-metallate rearrangement of a boron ate-complex .Molecular Structure Analysis

The molecular structure of 1,1,2-Tribromocyclopropane consists of a cyclopropane ring with three bromine atoms attached. The average molecular weight is 278.768 Da .Chemical Reactions Analysis

1,1,2-Tribromocyclopropane can undergo various chemical reactions. For instance, it can be converted to a β-selenocyclopropylboronic ester through a 1,2-metallate rearrangement of a boron ate-complex .Physical And Chemical Properties Analysis

1,1,2-Tribromocyclopropane has a density of 2.9±0.1 g/cm³, a boiling point of 182.8±30.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . Its molar refractivity is 37.1±0.3 cm³ .Applications De Recherche Scientifique

Ring Opening Reactions

1,1,2-Tribromocyclopropane has been studied for its behavior in ring-opening reactions. For instance, under phase-transfer conditions with sodium hydroxide and ethanol, 2-alkyl-1,1,2-tribromocyclopropanes yield mixtures of acetylenic diethyl ketals and acetals (Sydnes, Alnes, & Erdogan, 2005).

Lithiation and Synthesis of Cyclopropenes

The lithiation of 1,1,2-tribromocyclopropane derivatives has been explored, leading to the generation of cyclopropenes. For example, treatment of 3,3-Diphenyl-1,1,2-tribromocyclopropane with butyllithium generates lithio- and dilithiocyclopropenes (Li & Warner, 1995).

Cycloaddition Reactions

1,1,2-Tribromocyclopropane is involved in cycloaddition reactions. For example, 1-Bromo-2-phenylcyclopropene undergoes dimerization to form various compounds like dibromo-4,5-diphenylcyclohexa-1,4-diene through sequential heating and oxidation processes (Lee et al., 2009).

Synthesis of Cyclopropylboronic Esters

There's a notable application in synthesizing functionalized cyclopropylboronic esters using a 1,2-metallate rearrangement from tribromocyclopropane. This process involves treatment with phenylselenenyl chloride and is notable for its stereospecific rearrangement producing functionalized cyclopropanes (Mizoguchi, Seriu, & Sakakura, 2020).

Synthesis of Tri-substituted Cyclopropanes

1,1,2-Tribromocyclopropane is used in a novel method for synthesizing 1,1,2-tri-substituted cyclopropanes. This process involves reactions with electron-deficient olefins under mild conditions, yielding cyclopropane derivatives (Chen, Yi, & Yao-Zeng, 1989).

Generation of Halocyclopropenes

The reactions of 1,1,2-Tribromocyclopropane with methyl lithium lead to 1,2-dehalogenation and the formation of halocyclopropenes, which are of significant interest in organic synthesis (Baird & Nethercott, 1983).

Ene Trimerization

Ene trimerization is another application where 1-Phenylcyclopropene synthesized from 1,1,2-tribromo-2-phenylcyclopropane undergoes complex ene reactions to form various compounds (Lee & Chang, 2004).

Mécanisme D'action

The mechanism of action of 1,1,2-Tribromocyclopropane in chemical reactions often involves the rearrangement of its molecular structure. For example, in the conversion to β-selenocyclopropylboronic ester, an in situ-generated cyclopropenylboronic ester ate-complex is treated with phenylselenenyl chloride, triggering a stereospecific rearrangement .

Propriétés

IUPAC Name |

1,1,2-tribromocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3/c4-2-1-3(2,5)6/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKNAATZEMZZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Tribromocyclopropane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)

![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)

![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)